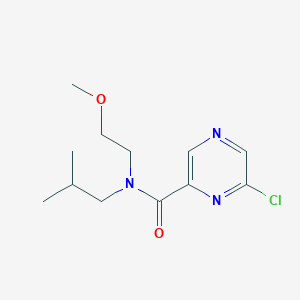
6-chloro-N-(2-methoxyethyl)-N-(2-methylpropyl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(2-methoxyethyl)-N-(2-methylpropyl)pyrazine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CL-316243 and is a selective β3-adrenergic receptor agonist.
作用機序
CL-316243 works by selectively binding to and activating β3-adrenergic receptors, which are primarily expressed in adipose tissue and the urinary bladder. Activation of these receptors leads to the activation of adenylate cyclase and the production of cyclic adenosine monophosphate (cAMP), which activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to increased energy expenditure, decreased food intake, and improved insulin sensitivity.
Biochemical and Physiological Effects:
CL-316243 has been shown to have various biochemical and physiological effects, including increased energy expenditure, decreased food intake, improved insulin sensitivity, and cardioprotective effects. In animal studies, CL-316243 has been shown to increase brown adipose tissue (BAT) thermogenesis and induce browning of white adipose tissue (WAT), leading to increased energy expenditure. It has also been shown to decrease food intake by activating the melanocortin system in the hypothalamus. Additionally, CL-316243 has been shown to improve insulin sensitivity and glucose tolerance by increasing glucose uptake in skeletal muscle and improving insulin signaling. Finally, CL-316243 has been shown to have cardioprotective effects by preventing cardiac hypertrophy and heart failure.
実験室実験の利点と制限
One advantage of using CL-316243 in lab experiments is its selectivity for β3-adrenergic receptors, which allows for specific targeting of these receptors without affecting other adrenergic receptors. Additionally, CL-316243 has been extensively studied in animal models, making it a well-established tool for studying the role of β3-adrenergic receptors in various physiological processes. However, one limitation of using CL-316243 is its relatively short half-life, which may require frequent dosing in animal studies.
将来の方向性
There are several future directions for the study of CL-316243. One potential direction is the development of CL-316243 analogs with improved pharmacokinetic properties, such as longer half-life and increased potency. Additionally, further studies are needed to elucidate the precise mechanisms underlying the cardioprotective effects of CL-316243. Finally, the potential therapeutic applications of CL-316243 in humans, particularly for the treatment of obesity and diabetes, warrant further investigation.
合成法
The synthesis of CL-316243 involves the reaction of 6-chloropyrazine-2-carboxylic acid with 2-methoxyethylamine and 2-methylpropylamine in the presence of a coupling agent. The resulting product is then purified using column chromatography to obtain CL-316243 in high purity.
科学的研究の応用
CL-316243 has been extensively studied for its potential applications in various fields, including obesity, diabetes, and cardiovascular diseases. It has been shown to increase energy expenditure and decrease food intake, making it a potential candidate for the treatment of obesity and related metabolic disorders. Additionally, CL-316243 has been shown to improve insulin sensitivity and glucose tolerance, making it a potential therapeutic agent for diabetes. It has also been studied for its potential cardioprotective effects, including the prevention of cardiac hypertrophy and heart failure.
特性
IUPAC Name |
6-chloro-N-(2-methoxyethyl)-N-(2-methylpropyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2/c1-9(2)8-16(4-5-18-3)12(17)10-6-14-7-11(13)15-10/h6-7,9H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFMUOOGRLTAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCOC)C(=O)C1=CN=CC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

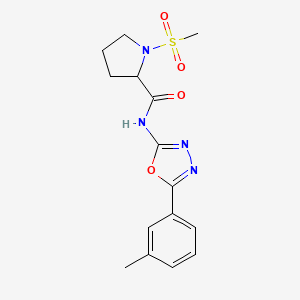
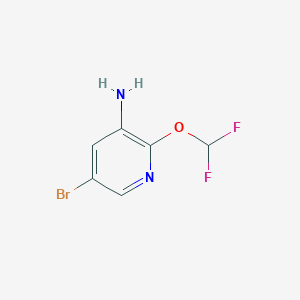
![Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate](/img/structure/B2457198.png)
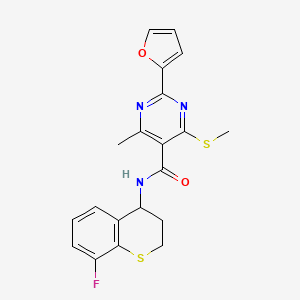
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2457201.png)
![7-methyl-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2457203.png)
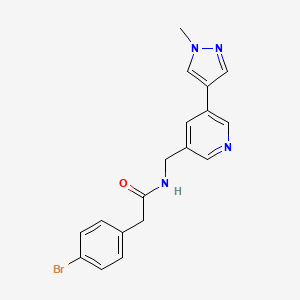

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide](/img/structure/B2457208.png)
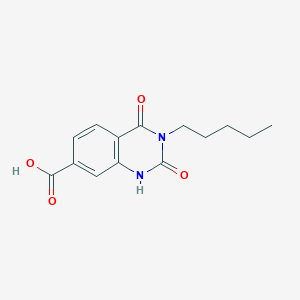
![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B2457210.png)

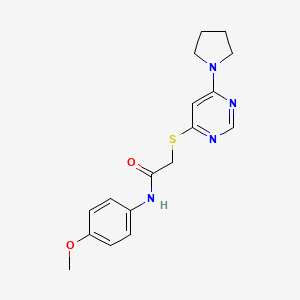
![N-[5-acetyl-1-(2-furylmethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide](/img/structure/B2457215.png)